molecular formula C23H25N3O2S2 B2420371 N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-56-1

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2420371
CAS RN: 942001-56-1
M. Wt: 439.59
InChI Key: UJMXNASEZRPZEN-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2S2 and its molecular weight is 439.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound is part of a broader class of substances synthesized for various applications. For example, N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives were synthesized using carbodiimide condensation catalysis, indicating a similar approach could be used for the synthesis of N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (Yu et al., 2014).

Anticancer Activities

  • Related compounds, such as N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, have been investigated for their anticancer activities. These studies highlight the potential of similar compounds in cancer treatment, suggesting that N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide may also have relevance in this area (Çevik et al., 2020).

Anti-inflammatory and Analgesic Potential

  • Similar thiadiazole compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This suggests a potential application for N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide in the treatment of inflammation and pain (Shkair et al., 2016).

Antimicrobial Properties

  • The research on thiazole derivatives has also explored their antimicrobial properties. The synthesis of related compounds has been studied for potential antibacterial and antifungal activities, which could extend to N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (Wardkhan et al., 2008).

Molecular Modeling and Design

  • The use of molecular modeling in the design and evaluation of thiadiazole compounds indicates a methodology that could be applied to N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide. This approach aids in understanding the mechanism of action and specificity, particularly in the context of anti-inflammatory activity (Desai et al., 2008).

properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S2/c1-15(2)17-6-10-19(11-7-17)24-21(27)12-20-13-29-23(26-20)30-14-22(28)25-18-8-4-16(3)5-9-18/h4-11,13,15H,12,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMXNASEZRPZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

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